molecular formula C17H17NO3 B12522285 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol CAS No. 676600-08-1

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol

Katalognummer: B12522285
CAS-Nummer: 676600-08-1
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: QBVLILJAVBPXBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is an organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system

Vorbereitungsmethoden

The synthesis of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as methanol . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature and solvent concentration.

Analyse Chemischer Reaktionen

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxyl derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s behavior in various chemical and biological systems. The specific pathways and targets depend on the context of its application, such as its role as a fluorescent probe or therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

676600-08-1

Molekularformel

C17H17NO3

Molekulargewicht

283.32 g/mol

IUPAC-Name

2-[4-(dimethylamino)phenyl]chromene-2,7-diol

InChI

InChI=1S/C17H17NO3/c1-18(2)14-6-4-13(5-7-14)17(20)10-9-12-3-8-15(19)11-16(12)21-17/h3-11,19-20H,1-2H3

InChI-Schlüssel

QBVLILJAVBPXBX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.